2-(phenylcarbamoyloxy)propanoic acid

Description

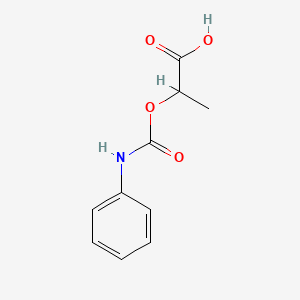

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylcarbamoyloxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIHYWQSOXTJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033302 | |

| Record name | Carbamalactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73622-98-7 | |

| Record name | Carbanilic acid, 1-carboxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073622987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: QVY1&OVMR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamalactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(phenylcarbamoyl)oxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 Phenylcarbamoyloxy Propanoic Acid

Direct Synthesis Pathways for 2-(Phenylcarbamoyloxy)propanoic Acid

The most direct route to this compound involves the reaction of 2-hydroxypropanoic acid (lactic acid) with phenyl isocyanate. This reaction forms the characteristic carbamate (B1207046) linkage.

Optimization of Carbamate Formation Reactions for Enhanced Yield and Selectivity

The formation of the carbamate bond between the hydroxyl group of lactic acid and phenyl isocyanate is a key step that can be influenced by several factors to enhance yield and selectivity. The reaction is typically carried out in an inert solvent to prevent unwanted side reactions. The choice of catalyst, reaction temperature, and molar ratio of reactants are critical parameters that require careful optimization.

Catalysts such as tertiary amines (e.g., triethylamine) or organotin compounds can be employed to accelerate the reaction. The catalyst functions by activating the hydroxyl group of the lactic acid, making it a more potent nucleophile to attack the isocyanate. The optimization of catalyst loading is crucial; too little may result in slow reaction rates, while an excess can lead to side reactions, such as the trimerization of the isocyanate.

Reaction temperature also plays a significant role. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. Therefore, a balance must be struck to achieve a reasonable reaction time without compromising the purity of the product.

The stoichiometry of the reactants is another important consideration. Using a slight excess of phenyl isocyanate can drive the reaction to completion, but this must be carefully controlled to avoid purification challenges in removing the unreacted isocyanate.

Table 1: Optimization of Reaction Conditions for Carbamate Formation

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | Toluene | 80 | Low |

| 2 | Triethylamine | Toluene | 25 | Moderate |

| 3 | Dibutyltin dilaurate | Toluene | 25 | High |

Carboxylic Acid Functionalization and Transformation Strategies in the Synthesis of this compound

The carboxylic acid group of this compound offers a versatile handle for further chemical modifications. These transformations can be employed to synthesize a variety of derivatives with different properties.

One common strategy is the esterification of the carboxylic acid. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netresearchgate.net The choice of alcohol determines the nature of the resulting ester. This functionalization can be used to modify the solubility and reactivity of the parent compound.

Another important transformation is the conversion of the carboxylic acid to an amide. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

The carboxylic acid can also be reduced to a primary alcohol. This transformation can be carried out using strong reducing agents like lithium aluminum hydride. This opens up further possibilities for derivatization at the newly formed hydroxyl group.

Stereoselective Synthesis of Enantiomeric Forms of this compound

Due to the presence of a chiral center at the second carbon of the propanoic acid backbone, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is often desired, and this can be achieved through stereoselective synthesis.

Application of Asymmetric Catalysis for Enantiocontrol in this compound Synthesis

Asymmetric catalysis offers a more sophisticated approach to enantioselective synthesis. In this strategy, a chiral catalyst is used to direct the reaction in a way that preferentially forms one enantiomer over the other.

While specific examples of asymmetric catalysis for the direct synthesis of this compound are not extensively reported, the principles of asymmetric synthesis can be applied. For instance, a chiral catalyst could be used to facilitate the addition of the carbamate group to a prochiral precursor.

Another potential application of asymmetric catalysis is in the kinetic resolution of a racemic mixture of a precursor. For example, a chiral catalyst could be used to selectively esterify one enantiomer of 2-hydroxypropanoic acid, leaving the other enantiomer unreacted. The separated ester and unreacted acid can then be converted to the respective enantiomers of this compound. Chiral acyl-transfer catalysts have been shown to be effective in the kinetic resolution of racemic α-substituted carboxylic acids. mdpi.com

Resolution Techniques for Racemic this compound

When a stereoselective synthesis is not employed, the product will be a racemic mixture of the two enantiomers. The separation of these enantiomers, a process known as resolution, is then necessary to obtain the pure forms. wikipedia.orgslideshare.net

One of the most common methods for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic acid with a chiral base, such as a chiral amine. The resulting salts are diastereomers and have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with a strong acid.

Chromatographic methods are also widely used for the resolution of enantiomers. slideshare.net In chiral high-performance liquid chromatography (HPLC), a chiral stationary phase is used to separate the enantiomers. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This technique has been successfully applied to the separation of enantiomers of phenylcarbamic acid derivatives. researchgate.net

Enzymatic resolution is another powerful technique. wikipedia.org Enzymes are chiral catalysts and can exhibit high enantioselectivity. For example, a lipase (B570770) could be used to selectively catalyze the esterification of one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer from the esterified product. Kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved through enantioselective esterification. mdpi.com

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation and separation of diastereomers with different solubilities. wikipedia.orglibretexts.org | Can be scaled up. | Requires a suitable chiral resolving agent; can be labor-intensive. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. slideshare.net | High resolution; applicable to small quantities. | Can be expensive for large-scale separations. |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. wikipedia.org | High enantioselectivity; mild reaction conditions. | Enzyme stability and cost can be a factor. |

Diastereomeric Salt Formation with Chiral Bases

A classical and effective method for resolving racemic acids like this compound is through the formation of diastereomeric salts using a chiral base as a resolving agent. This technique capitalizes on the principle that diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.com

The process involves reacting the racemic this compound with a single enantiomer of a chiral base, such as (R)- or (S)-1-phenylethylamine, in a suitable solvent. rsc.org This reaction results in the formation of a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their distinct three-dimensional structures, these diastereomeric salts possess different crystal lattice energies and solubilities.

The selection of the chiral resolving agent and the crystallization solvent is critical for successful resolution. nih.gov The solvent can influence which diastereomeric salt is less soluble and preferentially crystallizes out of the solution. nih.gov For instance, in the resolution of other chiral acids, changing the solvent has been shown to reverse the stereochemistry of the acid in the less-soluble salt, providing access to both enantiomers from the same resolving agent. nih.gov

Once the less-soluble diastereomeric salt has been isolated by filtration, the enantiomerically pure this compound can be recovered by treating the salt with a strong acid to break the ionic bond and remove the chiral base. The more soluble diastereomer remaining in the mother liquor can also be processed to recover the other enantiomer. The efficiency of this method is often evaluated by the yield and enantiomeric excess (e.e.) of the obtained product. nih.gov

Table 1: Factors Influencing Diastereomeric Salt Resolution

| Factor | Description | Potential Impact on Resolution of this compound |

| Chiral Resolving Agent | A pure enantiomer of a chiral base (e.g., (S)-phenylethylamine). nih.gov | The structure and chirality of the base will determine the difference in solubility between the resulting diastereomeric salts. |

| Solvent System | The solvent or solvent mixture in which the salt formation and crystallization occur. nih.gov | Can significantly affect the solubility of the diastereomeric salts and even invert the selectivity of the crystallization. nih.gov |

| Temperature | The temperature profile during crystallization. | Controls the rate of crystallization and can influence the purity of the isolated salt. |

| Stoichiometry | The molar ratio of the racemic acid to the chiral resolving agent. nih.gov | Can affect the composition and crystal structure of the resulting salts, thereby influencing the resolution efficiency. nih.gov |

Chromatographic Resolution Methods for Enantiomeric Separation

Chromatographic techniques offer a powerful and versatile alternative for the separation of enantiomers of this compound. mdpi.com High-Performance Liquid Chromatography (HPLC) is a particularly prevalent method in this context. nih.gov The separation can be achieved through two primary strategies: direct and indirect resolution.

Direct Chiral HPLC: This method involves the use of a Chiral Stationary Phase (CSP). A CSP is a chromatographic packing material that is itself chiral and can interact differently with the two enantiomers of the analyte. mdpi.com For carboxylic acids, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins are often employed. nih.gov The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation. The choice of mobile phase composition and temperature can be optimized to enhance the resolution between the enantiomeric peaks. nih.gov

Table 2: Comparison of Chromatographic Resolution Methods

| Method | Principle | Advantages | Disadvantages |

| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | Direct separation without derivatization, often high efficiency. | CSPs can be expensive, and method development can be extensive. |

| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers, followed by separation on an achiral column. aocs.org | Uses standard, less expensive columns; can be more robust. | Requires additional reaction steps (derivatization and cleavage), potential for racemization during derivatization. |

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

The synthesis of this compound can be evaluated and improved through the lens of green chemistry to minimize its environmental impact. The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The likely synthesis of this compound involves the reaction of a derivative of propanoic acid (such as 2-hydroxypropanoic acid, i.e., lactic acid) with phenyl isocyanate. Applying green chemistry principles to this process would involve several key considerations:

Use of Renewable Feedstocks: Lactic acid, a potential precursor, can be produced via fermentation of biomass, which aligns with the principle of using renewable resources. nih.gov This biotechnological approach offers a sustainable alternative to petrochemical-based syntheses. nih.gov

Atom Economy: The reaction of an alcohol with an isocyanate to form a carbamate is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the final product. Maximizing atom economy is a core principle of green chemistry.

Safer Solvents and Auxiliaries: The choice of solvent for the synthesis is crucial. Green chemistry encourages the use of safer solvents with lower toxicity, environmental persistence, and energy requirements for handling and disposal. Ideally, the reaction would be conducted in a benign solvent or, if possible, under solvent-free conditions.

Catalysis: While the reaction between an alcohol and an isocyanate can proceed without a catalyst, catalysts are often used to increase the reaction rate. Green approaches would favor the use of non-toxic, recyclable catalysts. Biocatalysts, such as enzymes (e.g., lipases), represent a highly sustainable option for related esterification reactions and could potentially be explored for carbamate synthesis. rsc.org They operate under mild conditions and are biodegradable. rsc.org

Energy Efficiency: Conducting the synthesis at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that allow for lower reaction temperatures is a key aspect of green process design.

Waste Prevention: The ideal synthesis would produce the desired product with high selectivity and conversion, minimizing the formation of by-products and subsequent waste. This reduces the need for extensive purification steps, which themselves consume energy and materials.

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint from the sourcing of raw materials to the final product.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 2 Phenylcarbamoyloxy Propanoic Acid

Reaction Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amide formation, and decarboxylation. The presence of the phenylcarbamoyloxy group at the alpha-position can influence the reactivity and stereochemistry of these transformations.

Kinetics and Stereochemistry of Esterification Reactions

Esterification of 2-(phenylcarbamoyloxy)propanoic acid, typically achieved through acid-catalyzed reaction with an alcohol (Fischer esterification), is a reversible process. The kinetics of this reaction are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. jptcp.comrsc.org Studies on similar propanoic acid systems show that increasing the reaction temperature and catalyst loading generally enhances the rate of ester formation. mdpi.com The reaction is typically second-order, and its progress can be monitored by measuring the concentration of the carboxylic acid over time. jptcp.com

The stereochemistry at the chiral center (C2) is a critical aspect of this reaction. Since the Fischer esterification mechanism involves nucleophilic attack at the carbonyl carbon of the carboxylic acid, the bonds to the chiral alpha-carbon are not broken during the reaction. Consequently, the esterification of an enantiomerically pure form, such as (S)-2-(phenylcarbamoyloxy)propanoic acid, proceeds with retention of configuration at the stereocenter. This preservation of stereochemical integrity is crucial in synthetic applications where maintaining a specific chirality is required.

Table 1: Factors Influencing Esterification Kinetics

| Parameter | Effect on Reaction Rate | Typical Conditions |

|---|---|---|

| Temperature | Increases rate with higher temperature | 50-100 °C |

| Catalyst Loading | Increases rate with higher concentration (e.g., H₂SO₄) | 1-5 wt% |

| Reactant Molar Ratio | Using an excess of alcohol shifts equilibrium towards products | Alcohol/Acid ratio > 3:1 |

| Water Removal | Increases net forward rate by shifting equilibrium | Azeotropic distillation (e.g., with Dean-Stark apparatus) |

Amide Formation and Peptide Coupling Analogues

The carboxylic acid moiety of this compound can react with primary or secondary amines to form amides. Direct condensation requires high temperatures to drive off water, which can be harsh for the carbamate (B1207046) functionality. More commonly, the carboxylic acid is activated in situ using coupling reagents. researchgate.net This methodology is fundamental to peptide synthesis, where the formation of an amide (peptide) bond is the key step. semanticscholar.orgluxembourg-bio.comuantwerpen.be

In this context, this compound can be viewed as an analogue of an N-protected amino acid. The phenylcarbamoyl group serves a similar function to standard protecting groups like Boc or Fmoc, preventing the amine functionality (had it been a free amino acid) from reacting. The activation of the carboxyl group can be achieved with reagents such as carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HATU, PyBOP). researchgate.netsemanticscholar.org The activated species, often an O-acylisourea or an active ester, is then susceptible to nucleophilic attack by an amine.

Similar to esterification, these coupling reactions generally proceed with retention of the original stereochemistry at the alpha-carbon, as the chiral center is not directly involved in the bond-forming steps. researchgate.net This is critical for the synthesis of chiral amides and peptide analogues.

Reactivity and Degradation Pathways of the Carbamate Linkage

The carbamate group (-O-C(=O)-NH-) is an ester of carbamic acid and is susceptible to nucleophilic attack, particularly at the carbonyl carbon. Its stability and reaction pathways are distinct from those of the carboxylic acid moiety.

Hydrolytic Stability and Proposed Mechanisms of Carbamate Cleavage

The hydrolysis of the carbamate linkage in this compound is highly dependent on pH. nih.gov In alkaline conditions, the hydrolysis of N-phenyl carbamates is significantly accelerated. The proposed mechanism for this base-catalyzed hydrolysis is an E1cB (Elimination Unimolecular conjugate Base) pathway. researchgate.netacs.org

This mechanism involves two key steps:

Deprotonation: A hydroxide (B78521) ion removes the acidic proton from the carbamate nitrogen, forming a conjugate base (an N-anion).

Elimination: The N-anion is unstable and rapidly eliminates the phenoxy group (-O-R, where R is the propanoic acid moiety) to form a highly reactive phenyl isocyanate intermediate.

Hydrolysis: The phenyl isocyanate intermediate is then quickly attacked by water, leading to the formation of carbamic acid, which decarboxylates to yield aniline (B41778) and carbon dioxide.

This E1cB mechanism is favored due to the acidity of the N-H proton and the ability of the oxygen to act as a leaving group. acs.org In contrast, under neutral or acidic conditions, the carbamate linkage is generally more stable, and hydrolysis, if it occurs, likely proceeds through a slower bimolecular acyl substitution (BAc2) mechanism. nih.gov

Transcarbamoylation and Other Nucleophilic Acyl Substitution Reactions at the Carbamate Carbonyl

Transcarbamoylation is a reaction in which the carbamoyl (B1232498) group (phenyl-NH-C(=O)-) is transferred from one nucleophile (the propanoic acid moiety's oxygen) to another, such as an alcohol or an amine. nih.gov This is a form of nucleophilic acyl substitution at the carbamate carbonyl carbon. The reaction is often catalyzed by bases, acids, or organometallic compounds. nih.govresearchgate.net

The general mechanism involves the attack of a nucleophile (e.g., an alcohol, R'-OH) on the electrophilic carbonyl carbon of the carbamate. This can proceed through different pathways depending on the catalyst and conditions:

Base-catalyzed: A base can deprotonate the incoming nucleophile, increasing its nucleophilicity and facilitating the attack on the carbamate carbonyl.

Acid-catalyzed: An acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral nucleophile.

This reaction is of significant interest in polymer chemistry, particularly in the context of recycling and reprocessing polyurethane materials, where transcarbamoylation allows for the dynamic exchange of network linkages. nih.govresearchgate.netmdpi.com In the case of this compound, reaction with an alcohol in the presence of a suitable catalyst could lead to the formation of a new carbamate and the release of 2-hydroxypropanoic acid (lactic acid).

Table 2: Catalysts for Transcarbamoylation Reactions

| Catalyst Type | Examples | General Mechanism |

|---|---|---|

| Organic Bases | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), t-BuOK | Activates the nucleophile (e.g., alcohol) by deprotonation. nih.govdoi.org |

| Lewis Acids / Metal Salts | Zinc Acetate, Bismuth Triflate, Tin-based catalysts | Activates the carbamate carbonyl by coordination, increasing its electrophilicity. nih.gov |

| Brønsted Acids | Strong organic acids | Protonates the carbamate carbonyl, enhancing its reactivity towards nucleophiles. chemrxiv.org |

Stereochemical Integrity and Transformations of this compound

The structure of this compound features a chiral center at the C2 position of the propanoic acid moiety. The stability of this stereocenter is crucial for its chemical and biological behavior. Under typical, neutral, and non-enzymatic conditions, the stereochemical integrity of this chiral center is generally considered stable. However, its integrity can be compromised through specific transformation pathways, primarily hydrolysis and potential enzyme-mediated epimerization.

Stereochemical Integrity and Potential for Racemization

While direct studies on the racemization of this compound are not extensively documented, valuable insights can be drawn from extensive research on structurally related 2-arylpropionic acids (2-APAs or "profens"). researchgate.netviamedica.pl These compounds also possess a chiral carbon at the C2 position. In biological systems, many 2-APAs undergo a unidirectional or bidirectional chiral inversion, typically converting the less active (R)-enantiomer to the more active (S)-enantiomer. viamedica.plnih.gov

This bioinversion is an enzyme-catalyzed process that proceeds through a specific metabolic pathway:

Activation: The carboxylic acid of the (R)-enantiomer is activated by coenzyme A (CoA) to form a thioester, (R)-profenoyl-CoA. viamedica.plnih.gov

Epimerization: An enzyme, 2-arylpropionyl-CoA epimerase, catalyzes the racemization of the thioester intermediate. nih.gov

Hydrolysis: The resulting (S)-profenoyl-CoA thioester is hydrolyzed to release the active (S)-enantiomer. nih.gov

Given this precedent, it is plausible that if this compound were exposed to similar enzymatic systems, its ester bond could be hydrolyzed, yielding 2-hydroxypropanoic acid (lactic acid). The resulting lactic acid could then be subject to racemization depending on the specific enzymatic environment.

Chemical Transformations: Hydrolysis

The most significant chemical transformation for this compound is the hydrolysis of the carbamate linkage. The mechanism of this hydrolysis is highly dependent on the pH of the solution. As an N-monosubstituted phenyl carbamate, its behavior aligns with established mechanisms for this class of compounds. acs.orgnih.gov

Under alkaline conditions, the hydrolysis of N-phenylcarbamates is proposed to proceed via an E1cB (Elimination 1st order conjugate Base) mechanism. acs.orgrsc.orgrsc.org This pathway involves two key steps:

Deprotonation: A hydroxide ion removes the acidic proton from the carbamate nitrogen, forming a negatively charged conjugate base (an anilide anion).

Elimination: This intermediate is unstable and rapidly eliminates the alkoxy group (the 2-oxypropanoic acid anion) to form a transient phenyl isocyanate intermediate.

Hydrolysis: The highly reactive phenyl isocyanate is then quickly attacked by water, leading to the formation of an unstable carbamic acid, which decarboxylates to yield aniline and carbon dioxide.

This E1cB mechanism is distinct from the BAc2 (Bimolecular Acyl Cleavage) mechanism, which is more common for N,N-disubstituted carbamates that lack an acidic N-H proton. nih.gov The rate of hydrolysis is influenced by substituents on the phenyl ring and the nature of the leaving group.

| Carbamate Type | Typical Hydrolysis Condition | Predominant Mechanism | Key Intermediate | Reference |

|---|---|---|---|---|

| N-Phenylcarbamate (Primary Amine Derived) | Alkaline (Basic) | E1cB | Isocyanate | acs.orgrsc.org |

| N,N-Disubstituted Carbamate (Secondary Amine Derived) | Alkaline (Basic) | BAc2 | Tetrahedral Intermediate | nih.gov |

Electrophilic and Nucleophilic Reactivity of the Phenyl Ring and its Modulations by the Carbamate Group

The reactivity of the phenyl ring in this compound is dictated by the electronic properties of the attached N-carbamoyl substituent (-NH-C(=O)O-R). This group modulates the electron density of the aromatic ring, thereby determining its susceptibility to attack by electrophiles or nucleophiles and controlling the regioselectivity of such reactions. lumenlearning.com

Modulation of Ring Electron Density

The carbamate substituent influences the phenyl ring through a combination of two opposing electronic effects:

Resonance Effect (+R): The nitrogen atom adjacent to the ring possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This donation of electron density via resonance increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is strongly activating. libretexts.org

Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a slight withdrawal of electron density from the ring through the sigma bond. Furthermore, the adjacent electron-withdrawing carbonyl group pulls electron density away from the nitrogen atom, which in turn moderates the nitrogen's ability to donate its lone pair into the ring. lumenlearning.com

Electrophilic Aromatic Substitution (EAS)

The carbamate group directs incoming electrophiles to the ortho and para positions. lumenlearning.com This regioselectivity can be explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction mechanism. masterorganicchemistry.com When an electrophile attacks at the ortho or para position, a key resonance structure can be drawn in which the positive charge is located on the carbon atom directly bonded to the nitrogen. This allows the nitrogen's lone pair to delocalize and stabilize the positive charge, significantly lowering the activation energy for that pathway. In contrast, attack at the meta position does not allow for this direct stabilization from the nitrogen atom.

While it is an activating group, the carbamate is less potent than an amino (-NH₂) or hydroxyl (-OH) group because the resonance donation of the nitrogen lone pair is partially directed towards the carbonyl oxygen. Its activating strength is often compared to that of an acetamido (-NHCOCH₃) group.

| Compound (C₆H₅-R) | Substituent (R) | Character | Relative Rate (vs. Benzene = 1) | Reference |

|---|---|---|---|---|

| Phenol (B47542) | -OH | Strongly Activating | 1,000 | lumenlearning.com |

| Acetanilide | -NHCOCH₃ | Moderately Activating | ~100 (estimated) | lumenlearning.com |

| Toluene | -CH₃ | Weakly Activating | 25 | lumenlearning.com |

| Benzene | -H | Baseline | 1 | lumenlearning.com |

| Nitrobenzene | -NO₂ | Strongly Deactivating | 6 x 10⁻⁸ | lumenlearning.com |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions require an electron-deficient aromatic ring to be susceptible to attack by a nucleophile. wikipedia.orgchemistrysteps.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(=O)R, especially when positioned ortho or para to a suitable leaving group. masterorganicchemistry.comnumberanalytics.com

The carbamate substituent on this compound is net electron-donating, which increases the electron density of the phenyl ring. This makes the ring highly deactivated towards nucleophilic attack. Therefore, this compound is not expected to undergo SNAr reactions under typical conditions. For such a reaction to become feasible, the phenyl ring would need to be further substituted with one or more powerful electron-withdrawing groups. chemistrysteps.com

Advanced Spectroscopic and Structural Characterization of 2 Phenylcarbamoyloxy Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of 2-(phenylcarbamoyloxy)propanoic acid. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides detailed information on molecular conformation and non-covalent interactions.

The carbamate (B1207046) linkage (O-CO-N) is known to exhibit partial double-bond character, leading to a significant rotational barrier around the C-N bond. This can result in the presence of distinct rotational isomers, or rotamers, which may be observable by NMR, particularly at lower temperatures. nih.gov Variable-temperature NMR studies can be employed to probe this dynamic process and quantify the energy barrier to rotation.

Intermolecular hydrogen bonding, primarily involving the carboxylic acid proton and the N-H proton of the carbamate, significantly influences the NMR spectrum. nih.gov The chemical shifts of these exchangeable protons are highly dependent on solvent and concentration. In protic solvents, these protons can exchange with the solvent, leading to broader signals. In aprotic solvents, strong intermolecular hydrogen bonds between molecules of the acid can form dimers, affecting the chemical shift of the carboxylic acid proton. nih.gov

Detailed Research Findings:

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the N-H proton, the methine proton at the chiral center (C2), and the methyl protons. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon spectrum would display unique resonances for the carbonyl carbons of the carboxylic acid and carbamate groups, the aromatic carbons, and the aliphatic carbons of the propanoic acid moiety.

2D NMR: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, providing critical constraints for defining the preferred three-dimensional conformation of the molecule in solution. For instance, NOE correlations between the phenyl protons and the propanoic acid protons would help define the relative orientation of these two parts of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | 170 - 180 | Shift is highly dependent on solvent and concentration due to hydrogen bonding. docbrown.info |

| Carbamate N-H | 7.0 - 9.0 (broad) | - | Shift and multiplicity can be affected by solvent and temperature. |

| Aromatic C-H | 7.0 - 7.6 | 118 - 140 | Pattern depends on the substitution of the phenyl ring. |

| Chiral Methine (-CH) | 4.8 - 5.2 (quartet) | 70 - 75 | Coupled to the adjacent methyl protons. |

| Methyl (-CH₃) | 1.5 - 1.8 (doublet) | 15 - 20 | Coupled to the methine proton. |

| Carbamate C=O | - | 150 - 155 | The chemical environment is distinct from the carboxylic acid carbonyl. |

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Functional Group Modes and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of hydrogen bonding. nih.gov The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most significant spectral features arise from the O-H group of the carboxylic acid, the N-H and C=O groups of the carbamate, and the C=O group of the acid. Hydrogen bonding has a profound effect on these vibrations. The O-H stretching vibration of the carboxylic acid, typically found in the 3300-2500 cm⁻¹ region, is exceptionally broad due to strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers. docbrown.info Similarly, the N-H stretching vibration of the carbamate group (around 3300 cm⁻¹) is also sensitive to hydrogen bonding. nih.gov

The two carbonyl groups (acid and carbamate) are expected to have distinct stretching frequencies. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the carbamate C=O stretch is often found at a slightly lower wavenumber, influenced by resonance with the nitrogen lone pair. docbrown.infonih.gov

Detailed Research Findings:

IR Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretch from the carboxylic acid dimer. Sharp peaks corresponding to aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The carbonyl region would likely show two distinct peaks for the acid and carbamate C=O groups.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While O-H and N-H stretches are typically weak in Raman, the C=O stretching modes and the aromatic ring vibrations often give rise to strong signals, providing confirmatory information. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, very broad | Weak |

| Carbamate N-H | Stretch | ~3300 | Medium, broad | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium | Medium |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 | Very Strong | Medium |

| Carbamate C=O | Stretch | 1700 - 1670 | Very Strong | Medium |

| Aromatic C=C | Stretch | 1600, 1475 | Medium-Strong | Strong |

| C-O | Stretch | 1300 - 1000 | Strong | Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, serving as a crucial tool for purity assessment.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. This ion can then undergo a series of fragmentation reactions, yielding smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Plausible Fragmentation Pathways:

Cleavage of the Carbamate Ester Bond: A primary fragmentation pathway would involve the cleavage of the ester bond, leading to fragments corresponding to the phenyl isocyanate radical and the protonated 2-hydroxypropanoic acid, or vice-versa depending on charge retention.

Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation for carboxylic acids, leading to a significant [M-44]⁺ ion. youtube.com

Loss of the Carboxyl Group: Cleavage of the C-C bond adjacent to the carbonyl can result in the loss of the entire carboxyl radical (•COOH), giving an [M-45]⁺ peak. youtube.com

McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement. youtube.com While this specific molecule lacks a traditional gamma-hydrogen on an alkyl chain, related rearrangements are possible.

Cleavage within the Phenylcarbamate Moiety: Fragmentation can occur to yield ions corresponding to aniline (B41778) (C₆H₅NH₂) or the phenyl radical (C₆H₅•).

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (MW: 209.199)

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Notes |

| 209 | [M]⁺• (Molecular Ion) | [C₁₀H₁₁NO₄]⁺• | The parent ion. |

| 164 | [M - COOH]⁺ | [C₉H₁₀NO₂]⁺ | Loss of the carboxyl radical. youtube.com |

| 119 | [C₆H₅NCO]⁺• (Phenyl isocyanate) | [C₇H₅NO]⁺• | From cleavage of the ester-carbamate bond. |

| 93 | [C₆H₅NH₂]⁺• (Aniline) | [C₆H₇N]⁺• | A common fragment from phenylcarbamates. |

| 90 | [CH₃CH(OH)COOH]⁺• (Lactic Acid) | [C₃H₆O₃]⁺• | From cleavage of the ester-carbamate bond. |

| 45 | [COOH]⁺ | [CHO₂]⁺ | Represents the carboxyl fragment. |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing (if applicable)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can unambiguously determine the solid-state molecular conformation, including precise bond lengths, bond angles, and torsional angles.

A crystal structure would be particularly illuminating for understanding the intermolecular interactions that govern the solid state. It would reveal the detailed network of hydrogen bonds. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for carboxylic acids. psu.edu Further hydrogen bonding between the carbamate N-H group and a carbonyl oxygen (either from the carbamate or the carboxylic acid of a neighboring molecule) would likely create an extended three-dimensional network. This detailed structural information is invaluable for understanding the physical properties of the solid material and for computational modeling. nih.gov To date, a published crystal structure for this specific compound has not been identified in the common crystallographic databases.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Absolute Configuration Assignment and Enantiomeric Purity Determination

The presence of a stereocenter at the C2 position of the propanoic acid moiety means that this compound is a chiral molecule, existing as two enantiomers, (R) and (S). Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a specific enantiomer. nih.govresearchgate.net

These techniques measure the differential absorption of left and right circularly polarized light. An experimentally obtained CD spectrum, which is a plot of this differential absorption versus wavelength or wavenumber, serves as a unique spectroscopic signature of a specific enantiomer.

The modern approach to assigning absolute configuration involves a combination of experimental measurement and quantum chemical calculations. nih.gov The procedure is as follows:

An enantiomerically pure sample of the compound is isolated.

The ECD or VCD spectrum is experimentally measured.

Computational methods, such as time-dependent density functional theory (TDDFT), are used to predict the theoretical CD spectra for both the (R) and (S) configurations.

The experimental spectrum is compared to the calculated spectra. A match between the experimental spectrum and the spectrum calculated for one of the configurations allows for an unambiguous assignment of the absolute configuration of the enantiomer that was measured. nih.gov

These methods are also highly sensitive for determining enantiomeric purity, as the magnitude of the CD signal is directly proportional to the enantiomeric excess.

Theoretical and Computational Chemistry Studies of 2 Phenylcarbamoyloxy Propanoic Acid

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

There is no specific data in the reviewed literature concerning quantum chemical calculations performed on 2-(phenylcarbamoyloxy)propanoic acid. Such studies would typically involve methods like Density Functional Theory (DFT) to understand the molecule's electronic properties.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between these orbitals provides an indication of the molecule's chemical stability. For this compound, specific HOMO-LUMO energy values and orbital distribution maps from computational studies are not available in the existing literature.

Computational methods can accurately predict the acid dissociation constant (pKa), a key parameter for understanding the behavior of a compound in different pH environments. This is particularly relevant for this compound due to the presence of a carboxylic acid group. However, no published studies were found that report the computationally predicted pKa value or detail the protonation states of this molecule.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The flexibility of the ester and carbamate (B1207046) linkages in this compound suggests a complex conformational landscape. A potential energy surface (PES) mapping would identify the most stable conformers (energy minima) and the energy barriers for conversion between them. This information is vital for understanding its three-dimensional structure and how it interacts with other molecules. At present, there are no specific conformational analyses or PES maps for this compound in the scientific literature.

Computational Modeling of Reaction Mechanisms, Transition States, and Activation Energies for this compound Transformations

Understanding the chemical transformations of this compound, such as hydrolysis of the ester or carbamate groups, would be greatly aided by computational modeling. These studies can map out entire reaction pathways, identify the structure of transition states, and calculate the activation energies required for the reactions to occur. Such detailed mechanistic insights for this specific molecule have not been reported.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and with each other. For this compound, MD simulations could reveal how it behaves in an aqueous environment, how it forms hydrogen bonds, and how it might aggregate. This area of its computational study also remains undocumented in the available research.

Applications of 2 Phenylcarbamoyloxy Propanoic Acid in Organic Synthesis and Separation Science

2-(Phenylcarbamoyloxy)propanoic Acid as a Chiral Resolving Agent for Racemic Mixtures

The use of a chiral acid to resolve a racemic mixture of bases (like amines) is a standard chemical technique. libretexts.orgrsc.org The process relies on the reaction between the racemic base and a single enantiomer of the chiral acid. This reaction forms a mixture of two diastereomeric salts. nih.gov Because diastereomers have different physical properties, such as solubility, they can often be separated by methods like fractional crystallization. nih.gov Once a diastereomeric salt is isolated, the pure enantiomer of the base can be recovered by treatment with a strong acid. libretexts.org However, no studies were found that specifically employ this compound for this purpose or that detail its efficiency or scope.

Mechanism and Efficiency of Diastereomeric Salt Formation

The mechanism of chiral recognition during diastereomeric salt formation is a complex interplay of non-covalent interactions, including hydrogen bonding, ionic interactions, van der Waals forces, and π-π stacking. rsc.orgresearchgate.net The efficiency of the resolution depends on the difference in the crystal lattice energies of the two diastereomeric salts, which in turn dictates their solubility difference. nih.gov A greater difference in solubility allows for more effective separation by crystallization. nih.gov Analysis of the crystal structures of diastereomeric salts can help elucidate the specific interactions responsible for chiral recognition. rsc.org Unfortunately, no crystallographic or efficiency data are available for diastereomeric salts formed with this compound.

Practical Considerations and Scope of Application

Practical aspects of chiral resolution by diastereomeric salt formation include the choice of solvent, temperature, and the stoichiometry of the resolving agent. nih.gov The ideal resolving agent should be readily available, inexpensive, and easily recoverable for reuse. tcichemicals.com The scope of its application would be determined by its effectiveness in resolving a wide range of racemic compounds. Without experimental data, the practical considerations and scope for this compound remain unknown.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org It functions by inducing a facial bias in the substrate, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered. Common examples of chiral auxiliaries include Evans oxazolidinones and camphor-derived compounds. wikipedia.org There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chiral auxiliary.

Immobilization of this compound for Chiral Stationary Phases in Chromatography

Chiral stationary phases (CSPs) are the key components of chiral chromatography columns used to separate enantiomers. mdpi.com A common strategy for creating a CSP is to immobilize a chiral selector—a molecule capable of differential interaction with enantiomers—onto a solid support, typically silica (B1680970) gel. researchgate.netnih.gov Immobilization can be achieved through various chemical methods, such as using coupling agents or forming linkages via isocyanate derivatives, which creates a durable CSP that is resistant to a wide range of solvents. mdpi.comnih.gov While many types of chiral molecules, including polysaccharide derivatives and Pirkle-type selectors, have been successfully immobilized to create commercial CSPs, there are no reports on the immobilization of this compound for this application. researchgate.netresearchgate.net

This compound as a Key Intermediate or Building Block in the Synthesis of Complex Organic Molecules

Chiral molecules like substituted propanoic acids often serve as valuable building blocks in the synthesis of more complex, biologically active molecules and natural products. nih.govnih.gov Their functional groups (a carboxylic acid and a chiral center) allow for further elaboration into a variety of structures. However, a review of synthetic chemistry literature did not identify any instances where this compound was used as a key intermediate or building block in the reported synthesis of complex organic molecules.

Structure Reactivity Relationship Studies of 2 Phenylcarbamoyloxy Propanoic Acid Derivatives and Analogues

Synthesis and Characterization of Structurally Modified 2-(Phenylcarbamoyloxy)propanoic Acid Analogues

The synthesis of analogues of this compound is pivotal for exploring the chemical space around this scaffold. The general synthetic approach involves the reaction of a substituted phenol (B47542) with an isocyanate derived from a propanoic acid derivative, or the reaction of a substituted phenylisocyanate with a 2-hydroxypropanoic acid derivative. Characterization of these new chemical entities typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm their molecular structures.

Modifications to the phenyl ring of this compound have been systematically undertaken to probe the influence of electronic effects on the molecule's reactivity. Substituents with varying electronic properties, from electron-donating to electron-withdrawing, are introduced at the ortho, meta, and para positions of the phenyl ring.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density on the phenyl ring and the carbamate (B1207046) nitrogen. libretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease the electron density. libretexts.org These electronic perturbations have a predictable impact on the acidity of the propanoic acid moiety. The presence of EWGs tends to increase the acidity (lower pKa) of the carboxylic acid by stabilizing the carboxylate anion through inductive effects. libretexts.org In contrast, EDGs generally decrease the acidity. libretexts.org

Table 1: Predicted Electronic Effects of Phenyl Substituents on the Acidity of this compound Analogues

| Substituent (Para-position) | Electronic Effect | Predicted pKa |

| -NO₂ | Strong Electron-Withdrawing | Lower |

| -Cl | Moderate Electron-Withdrawing | Moderately Lower |

| -H | Neutral | Reference |

| -CH₃ | Weak Electron-Donating | Higher |

| -OCH₃ | Moderate Electron-Donating | Moderately Higher |

This table is illustrative and based on established principles of physical organic chemistry. Actual pKa values would require experimental determination.

Alterations to the propanoic acid backbone of this compound can significantly influence the molecule's steric and electronic properties. Such modifications may include the introduction of alkyl or aryl substituents at the α- or β-positions of the propanoic acid chain. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids. mdpi.comnih.gov While not directly involving a phenylcarbamoyloxy group, this methodology demonstrates a viable route for modifying the backbone of propanoic acid derivatives.

These modifications can impact the molecule's conformational flexibility and its interactions with other molecules. The introduction of bulky groups can create steric hindrance, affecting reaction rates and equilibria.

The carbamate linkage (-O-CO-NH-) is a key structural feature, and its diversification can lead to analogues with altered stability and reactivity. nih.gov Modifications can include N-alkylation or N-arylation, which involves replacing the hydrogen on the carbamate nitrogen with an alkyl or aryl group. This transformation can influence the hydrogen-bonding capabilities of the molecule and its susceptibility to hydrolysis.

Another avenue for diversification is the replacement of the oxygen atom with sulfur to form a thiocarbamate or the nitrogen atom with another heteroatom. These changes fundamentally alter the electronic nature of the linkage and can have a profound effect on the molecule's chemical and biological properties. The synthesis of such derivatives often requires multi-step procedures, starting from appropriately functionalized precursors. mdpi.com

Systematic Investigations into the Influence of Structural Variations on Chemical Reactivity and Stereoselectivity

Systematic studies on the chemical reactivity of this compound analogues focus on how the aforementioned structural modifications affect reaction rates and mechanisms. For example, the rate of hydrolysis of the carbamate bond can be influenced by the electronic nature of the phenyl substituent. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster rate of hydrolysis.

Stereoselectivity is another critical aspect, particularly as the 2-position of the propanoic acid is a chiral center. The stereochemistry of analogues can significantly affect their biological activity. nih.gov Synthetic strategies that allow for the preparation of stereochemically pure enantiomers are therefore of high importance. The influence of different substituents on the stereochemical outcome of reactions is a key area of investigation. For instance, in the synthesis of certain carbamate-tethered aryl propanoic acids, the stereochemistry was found to significantly affect their biological activities. nih.gov

Development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound Systems

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For this compound systems, QSRR studies aim to develop predictive models for properties such as reaction rates, equilibrium constants, and partition coefficients. asianpubs.org

These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. For example, Hammett plots can be used to correlate the reaction rates of phenyl-substituted analogues with the electronic parameters (σ) of the substituents. A linear Hammett plot would indicate that the reaction rate is directly proportional to the electronic effect of the substituent.

More advanced QSRR models may employ computational chemistry to calculate a wider range of descriptors and use statistical methods like multiple linear regression or machine learning algorithms to build the predictive models. liverpool.ac.uk Such models for carbamate derivatives have been developed to predict their toxicity, which is related to their reactivity with biological targets. nih.gov

Table 2: Hypothetical QSRR Data for Phenyl-Substituted this compound Analogues

| Substituent (X) | Hammett Constant (σp) | Log(k/k₀) |

| p-NO₂ | 0.78 | 1.5 |

| p-Cl | 0.23 | 0.5 |

| H | 0.00 | 0.0 |

| p-CH₃ | -0.17 | -0.3 |

| p-OCH₃ | -0.27 | -0.5 |

This table represents a hypothetical linear free-energy relationship where k is the rate constant for the substituted compound and k₀ is the rate constant for the unsubstituted compound.

By developing robust QSRR models, chemists can predict the reactivity of novel this compound analogues before their synthesis, thereby accelerating the discovery and optimization of molecules with desired properties.

Future Directions and Emerging Research Avenues in the Chemical Science of 2 Phenylcarbamoyloxy Propanoic Acid

Discovery of Novel and Efficient Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene or isocyanates. acs.orgacs.org Future research is focused on developing greener, more sustainable methods for synthesizing 2-(phenylcarbamoyloxy)propanoic acid, minimizing waste and avoiding toxic precursors. A primary goal is the replacement of phenyl isocyanate with more benign starting materials.

One promising avenue is the utilization of carbon dioxide (CO2) as a renewable C1 feedstock. acs.orgacs.org Catalytic methods that facilitate the three-component reaction of an amine (aniline), CO2, and a hydroxyl compound (lactic acid) are at the forefront of green chemistry. researchgate.net These processes, often catalyzed by transition metals or organocatalysts, can proceed under milder conditions and avoid the production of stoichiometric waste. rsc.orgresearchgate.net

Another approach involves the transesterification of other carbamates with lactic acid, using recyclable heterogeneous catalysts to drive the reaction to completion. researchgate.net The development of solvent-free or aqueous-based reaction systems further enhances the environmental credentials of these synthetic strategies.

Table 1: Comparison of Potential Green Synthetic Approaches

| Method | Precursors | Key Advantages | Research Challenges |

|---|---|---|---|

| CO2 Utilization | Aniline (B41778), Lactic Acid, CO2 | Avoids phosgene/isocyanates; uses renewable feedstock. acs.orgacs.org | Requires efficient catalysts; may require elevated pressures. acs.org |

| Transesterification | Lactic Acid, Dialkyl Carbamate (B1207046) | Phosgene-free route. researchgate.net | Often requires catalysts and removal of alcohol byproduct. |

| Catalytic Carbamoylation | Lactic Acid, Urea/Aniline | Utilizes inexpensive and safe nitrogen sources. | Catalyst development for high selectivity and yield. |

| Non-Isocyanate Polyurethane (NIPU) Analogue | Cyclic Carbonate of Lactic Acid, Aniline | Isocyanate-free pathway. semanticscholar.orgaalto.fi | Multi-step initial synthesis of the cyclic carbonate. |

These emerging synthetic protocols aim to improve efficiency, reduce energy consumption, and enhance safety, aligning with the core principles of green chemistry.

Exploration of Undiscovered Reactivity Patterns and Catalytic Applications

The reactivity of this compound is largely dictated by its two primary functional groups: the carboxylic acid and the aryl O-carbamate. While the carboxylic acid undergoes typical reactions like esterification and amidation, the O-carbamate group offers more nuanced and powerful reactivity, particularly in the functionalization of the attached phenyl ring.

The aryl O-carbamate is recognized as a potent directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry. acs.org This strategy allows for the selective deprotonation at the ortho position of the phenyl ring by a strong base (like an organolithium reagent), creating a nucleophilic center that can react with various electrophiles. This opens a pathway to synthesize a wide array of 1,2-disubstituted aromatic compounds that would be difficult to access otherwise. Future research could explore the DoM of this compound to introduce new substituents, creating a library of novel compounds.

Another key reaction pattern is the hydrolysis of the carbamate linkage. The mechanism of base-catalyzed hydrolysis is believed to proceed via an E1cB elimination, forming a transient isocyanate intermediate. rsc.org Understanding and controlling this pathway is crucial for applications where the stability of the carbamate is important. Conversely, this reactivity could be harnessed for controlled release applications or for the regeneration of the constituent aniline and lactic acid.

Furthermore, the aryl O-carbamate can act as a coupling partner in various transition metal-catalyzed cross-coupling reactions. nih.govwestmont.edu Iron-catalyzed alkylations and nickel-catalyzed Kumada-Corriu reactions have been shown to be effective for aryl carbamates, enabling the formation of new carbon-carbon bonds at the carbamate-bearing carbon. acs.orgnih.gov Applying these methods to this compound could yield novel derivatives with unique electronic and steric properties.

Integration of this compound into Advanced Material Chemistry (e.g., as monomers for specialized polymers with defined stereochemistry)

The structural similarity of this compound to lactic acid, the monomer for the widely used biodegradable polymer polylactic acid (PLA), presents significant opportunities in materials science. nih.govmdpi.com The chiral center at the C2 position, inherited from L- or D-lactic acid, is of particular importance for creating polymers with defined stereochemistry and, consequently, controlled physical properties.

Polymerization of enantiomerically pure (S)-2-(phenylcarbamoyloxy)propanoic acid could lead to a functionalized analogue of poly(L-lactic acid) (PLLA). nih.gov The pendant phenylcarbamoyloxy groups along the polymer backbone would be expected to significantly alter the material's properties compared to standard PLLA. Potential modifications include:

Altered Thermal Properties: The bulky, rigid aromatic groups could increase the glass transition temperature (Tg), leading to a more heat-resistant material. nih.gov

Modified Mechanical Properties: The functional groups may influence chain packing and crystallinity, affecting the polymer's tensile strength, modulus, and toughness.

Enhanced Functionality: The phenylcarbamate group provides a handle for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of polymer chains.

Research in this area would involve exploring polymerization techniques, such as ring-opening polymerization of the corresponding lactide derivative or direct polycondensation. A key focus would be on how the functional group influences the polymerization process and the resulting polymer's molecular weight, dispersity, and stereoregularity. The creation of copolymers with lactic acid or other monomers could further tune the material's properties for specific applications, such as in biomedical devices or advanced packaging. acs.orgmdpi.com

Table 2: Predicted Property Comparison: PLLA vs. Poly(this compound)

| Property | Poly(L-lactic acid) (PLLA) | Hypothetical Poly(this compound) | Rationale |

|---|---|---|---|

| Monomer Source | Renewable (e.g., corn starch) mdpi.com | Potentially renewable | Based on lactic acid precursor. |

| Biodegradability | Yes, hydrolytic degradation. nih.gov | Expected | Polyester backbone remains. |

| Glass Transition (Tg) | ~60 °C nih.gov | Higher | Bulky aromatic groups restrict chain motion. |

| Crystallinity | Semi-crystalline nih.gov | Potentially lower / amorphous | Pendant groups may disrupt chain packing. |

| Surface Properties | Hydrophilic | More hydrophobic | Introduction of aromatic phenyl group. |

| Post-Modification | Limited (end-groups) | Possible (pendant groups) | Phenyl ring allows for further functionalization. |

Synergistic Application of Experimental and Computational Methods for Comprehensive Mechanistic Elucidation

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing processes and designing new applications. The synergy between experimental techniques and computational chemistry provides a powerful toolkit for achieving this comprehensive elucidation. larionovgroup.com

Computational methods, particularly Density Functional Theory (DFT), can be employed to model reaction pathways at the molecular level. researchgate.netepa.govresearchgate.net For instance, DFT studies can calculate the energy barriers for different proposed mechanisms of carbamate formation (e.g., single-step vs. zwitterionic intermediate pathways), helping to identify the most likely route under specific conditions. researchgate.netresearchgate.net These calculations can also predict the influence of substituents, solvents, and catalysts on reaction rates and selectivity. researchgate.netresearchgate.netnih.gov

Experimental studies provide the real-world data needed to validate and refine these computational models. Kinetic analyses can measure reaction rates under various conditions, while spectroscopic techniques (e.g., NMR, IR) can identify transient intermediates. rsc.org For example, in situ monitoring of a reaction could confirm the presence of a proposed intermediate predicted by DFT calculations.

This integrated approach is particularly valuable for studying complex processes like:

Catalytic Cycles: Elucidating the precise role of a catalyst in the formation of the carbamate from CO2, aniline, and lactic acid.

Hydrolysis Mechanisms: Modeling the stepwise process of carbamate cleavage in acidic or basic conditions to predict stability. actachemscand.orgnih.gov

Reactivity in DoM: Calculating the charge distribution in the molecule to predict the regioselectivity of metalation and subsequent electrophilic attack. acs.org

By combining the predictive power of computational chemistry with the empirical evidence from laboratory experiments, researchers can gain a holistic understanding of the chemical behavior of this compound, accelerating the development of new synthetic methods and applications. larionovgroup.comnih.gov

Q & A

Q. What synthetic routes are recommended for 2-(phenylcarbamoyloxy)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling phenyl isocyanate with a propanoic acid derivative. Key steps include:

- Carbamate Formation : Reacting hydroxypropanoic acid with phenyl isocyanate under anhydrous conditions, using catalysts like triethylamine or DMAP in dichloromethane at 0–5°C .

- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of hydroxypropanoic acid to phenyl isocyanate) and temperature (gradual warming to room temperature) to improve yield (>75%) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the carbamate linkage (δ ~155 ppm for carbonyl) and phenyl group integration .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity (>98%) and detect impurities (e.g., unreacted starting materials) .

- FT-IR : Validate O–H (2500–3300 cm⁻¹), C=O (1700–1750 cm⁻¹), and N–H (3300–3500 cm⁻¹) stretches .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, Tyvek® suits, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use local exhaust hoods to maintain airborne concentrations below 1 mg/m³ .

- Decontamination : Immediate showering after skin contact and HEPA-filtered vacuuming for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and controls (e.g., COX-2 inhibitors) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerization or degradation .

- Meta-Analysis : Compare data across studies using tools like ChemRxiv or PubChem BioActivity data, focusing on IC₅₀ values and dose-response curves .

Q. What strategies optimize enantiomeric selectivity in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINOL-derived catalysts (10 mol%) in THF at -20°C to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution : Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and adjust reaction time to minimize racemization .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR Models : Corporate Hammett constants (σ) of substituents to predict activity trends .

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., Western blotting for COX-2 expression alongside ELISA) .

- Scalability : Pilot reactions (1–10 g) should maintain yields >70% before kilogram-scale synthesis .

- Toxicity Screening : Conduct Ames tests and hepatocyte viability assays (EC₅₀ > 100 µM) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.